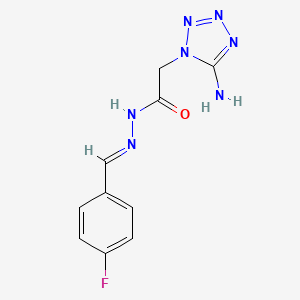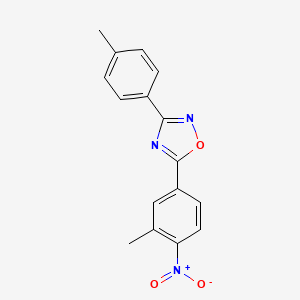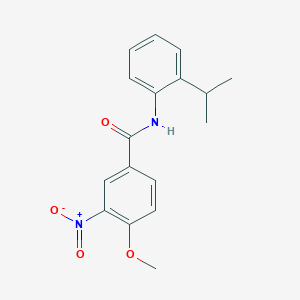![molecular formula C20H25N3O3S B5549943 N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds, such as N-substituted imidazolylbenzamides or benzene-sulfonamides, has been described, with some exhibiting significant potency in electrophysiological assays (Morgan et al., 1990).
- Another study discussed the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents (Redda et al., 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4-Amino-N-(4-sulfamoylphenyl)benzamide, has been investigated, revealing the structural relationships with metalloenzyme inhibitors (Ulus et al., 2013).
Chemical Reactions and Properties
- Compounds like N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been studied, indicating selective inhibition and balanced ADME profiles, which contribute to understanding the chemical properties of related molecules (Cioffi et al., 2016).
Physical Properties Analysis
- The physical properties of related compounds, such as sulfonamide derivatives, can be inferred from studies like the one on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, which included characterization through various spectroscopic methods (Sarojini et al., 2012).
Chemical Properties Analysis
- Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, which shares structural similarities, provides insights into the chemical properties, particularly in relation to colorimetric sensing of anions (Younes et al., 2020).
Aplicaciones Científicas De Investigación
Electrophysiological Activity
N-substituted imidazolylbenzamides, related to the class of compounds that include N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide, have been investigated for their electrophysiological activity, particularly as class III agents in cardiac applications. These compounds have shown potency in in vitro assays, comparable to other potent selective class III agents (Morgan et al., 1990).
Chemical Synthesis and Applications
The synthesis and application of related benzamides and sulfonamides in chemical processes have been a subject of research. For instance, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, which are integral in various chemical and pharmaceutical applications (Vedejs & Kongkittingam, 2000).
Inhibition of Metalloenzymes
Compounds similar to this compound have been investigated for their inhibitory activity against metalloenzymes such as carbonic anhydrase. Studies have shown that these compounds can effectively inhibit cytosolic isoforms of carbonic anhydrase, which is crucial in various biological processes (Ulus et al., 2013).
Antiulcer Agents
Research on imidazo[1,2-a]pyridines substituted at the 3-position, which are structurally related to the chemical , has been conducted to explore their potential as antiulcer agents. These compounds have shown significant cytoprotective properties, making them potential candidates for treating ulcer-related conditions (Starrett et al., 1989).
Prodrug Forms
Studies have been conducted on the potential of N-methylsulfonamides, a class including this compound, as prodrug forms. These investigations focus on the synthesis and evaluation of various N-acyl derivatives, exploring their stability and hydrolysis kinetics, which are critical in drug development (Larsen et al., 1988).
Propiedades
IUPAC Name |
N-cyclopentyl-3-[1-(6-methylpyridin-3-yl)ethylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-10-11-17(13-21-14)15(2)23-27(25,26)19-9-5-6-16(12-19)20(24)22-18-7-3-4-8-18/h5-6,9-13,15,18,23H,3-4,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNRDRXVKIHIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)